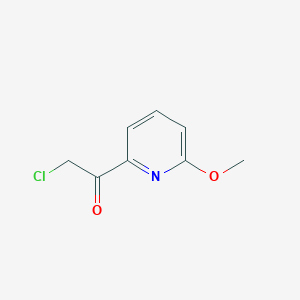
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260813-10-2. It has a molecular weight of 185.61 and its IUPAC name is 2-chloro-1-(6-methoxy-2-pyridinyl)ethanone . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is 1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is a solid substance . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone, focusing on six unique applications:
Pharmaceutical Intermediates
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions. The presence of the chloro and methoxy groups enhances its reactivity, making it a valuable building block in medicinal chemistry .
Anticancer Research
This compound has shown potential in anticancer research due to its ability to interact with specific cellular targets. Studies have indicated that derivatives of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone can inhibit the growth of cancer cells by interfering with their DNA replication processes. This makes it a promising candidate for the development of new anticancer agents .
Agricultural Chemicals
In the field of agriculture, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is used in the synthesis of herbicides and pesticides. Its chemical properties allow it to disrupt the growth of weeds and pests, thereby protecting crops and enhancing agricultural productivity. Research is ongoing to develop more effective and environmentally friendly agricultural chemicals using this compound .
Material Science
This compound is also utilized in material science for the development of advanced polymers and coatings. Its unique chemical structure contributes to the creation of materials with enhanced durability, resistance to environmental factors, and improved mechanical properties. These materials find applications in various industries, including automotive and aerospace .
Analytical Chemistry
In analytical chemistry, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is used as a reagent for the detection and quantification of specific substances. Its reactivity with certain analytes makes it useful in developing sensitive and selective analytical methods. This application is particularly important in environmental monitoring and quality control processes .
Safety and Hazards
The safety information for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
Eigenschaften
IUPAC Name |
2-chloro-1-(6-methoxypyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INURASFKEUGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
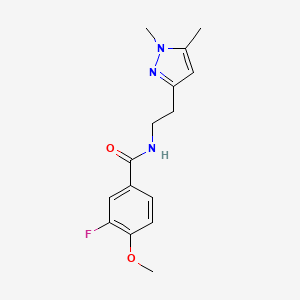
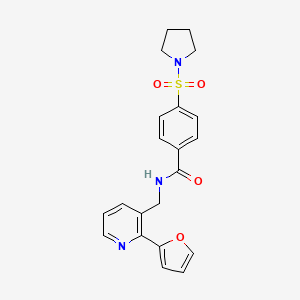
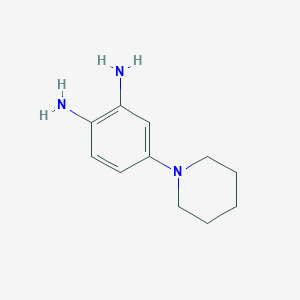
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)
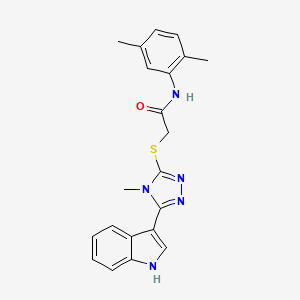


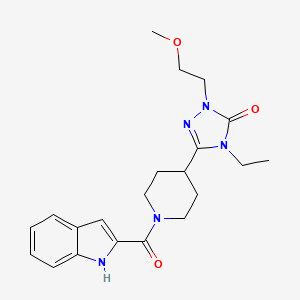
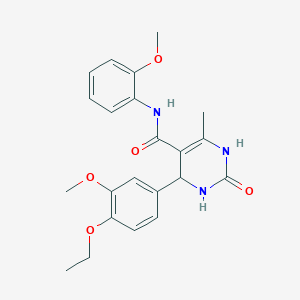
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)